REACTION_CXSMILES
|
[C:1]([NH:4][N:5]=[C:6]([C:14]#[N:15])[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)(=[NH:3])[NH2:2].C([OH:19])CC>CS(C)=O>[NH2:3][C:1]1[N:4]=[N:5][C:6]([C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=2)=[C:14]([NH2:15])[N:2]=1.[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]([C:14]#[N:15])=[O:19])=[CH:8][CH:9]=1
|
Name
|
4-chlorobenzoyl cyanide amidinohydrazone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=N)NN=C(C1=CC=C(C=C1)Cl)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=NC(=C(N1)N)C1=CC=C(C=C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH:4][N:5]=[C:6]([C:14]#[N:15])[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)(=[NH:3])[NH2:2].C([OH:19])CC>CS(C)=O>[NH2:3][C:1]1[N:4]=[N:5][C:6]([C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=2)=[C:14]([NH2:15])[N:2]=1.[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]([C:14]#[N:15])=[O:19])=[CH:8][CH:9]=1
|
Name
|
4-chlorobenzoyl cyanide amidinohydrazone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=N)NN=C(C1=CC=C(C=C1)Cl)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=NC(=C(N1)N)C1=CC=C(C=C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |